molecular formula C13H18BrNO4S B486522 4-bromo-3-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide CAS No. 791843-57-7

4-bromo-3-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide

Cat. No.: B486522
CAS No.: 791843-57-7
M. Wt: 364.26g/mol
InChI Key: KSQJPDHZSPFGHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    4-bromo-3-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide: is a chemical compound with the following structure: .

  • It contains a bromine atom, an ethoxy group, and a benzenesulfonamide moiety.
  • The compound’s systematic name indicates its substituents: 4-bromo, 3-ethoxy, N-(oxolan-2-ylmethyl), and benzenesulfonamide.
  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the search results.
    • it likely involves reactions such as bromination, etherification (to introduce the ethoxy group), and sulfonation (to add the benzenesulfonamide).
  • Chemical Reactions Analysis

    • The compound may undergo various reactions:

        Bromination: Introduction of a bromine atom.

        Etherification: Formation of the ethoxy group.

        Sulfonation: Addition of the benzenesulfonamide moiety.

    • Common reagents include bromine sources (e.g., N-bromosuccinimide), alkoxides (for etherification), and sulfonating agents (e.g., sulfur trioxide).
    • Major products would be derivatives of this compound with different substituents.
  • Scientific Research Applications

    • The scientific research applications of this compound are not explicitly mentioned in the search results.
    • sulfonamides are known for their biological activities, including antibacterial and antitumor properties.
    • Further research would be needed to explore specific applications.
  • Mechanism of Action

    • Without direct information on this compound, we can’t provide its exact mechanism of action.
    • Sulfonamides often inhibit enzymes by mimicking substrates or interfering with active sites.
  • Comparison with Similar Compounds

    • Unfortunately, no direct comparison with similar compounds is available in the search results.
    • related sulfonamides or compounds with similar functional groups could be explored.

    Properties

    IUPAC Name

    4-bromo-3-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H18BrNO4S/c1-2-18-13-8-11(5-6-12(13)14)20(16,17)15-9-10-4-3-7-19-10/h5-6,8,10,15H,2-4,7,9H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KSQJPDHZSPFGHY-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC1=C(C=CC(=C1)S(=O)(=O)NCC2CCCO2)Br
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H18BrNO4S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    364.26 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.